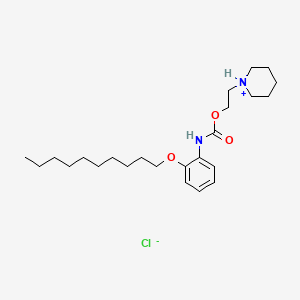
9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and acridine derivatives.
Reaction Conditions: The reaction involves the condensation of o-phenylenediamine with acridine derivatives in the presence of ethylene glycol under controlled temperature and pressure conditions.
Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include various acridine derivatives with altered functional groups.
科学的研究の応用
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer research. Additionally, it can bind to proteins, altering their function and activity .
類似化合物との比較
Similar compounds to 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a shorter alkyl chain, leading to different physical and chemical properties.
The uniqueness of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structural arrangement, which provides distinct reactivity and interaction with biological molecules.
特性
CAS番号 |
66724-86-5 |
|---|---|
分子式 |
C40H32Cl2N4O2 |
分子量 |
671.6 g/mol |
IUPAC名 |
acridin-9-yl-[2-[2-[2-(acridin-9-ylazaniumyl)phenoxy]ethoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C40H30N4O2.2ClH/c1-5-17-31-27(13-1)39(28-14-2-6-18-32(28)41-31)43-35-21-9-11-23-37(35)45-25-26-46-38-24-12-10-22-36(38)44-40-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)40;;/h1-24H,25-26H2,(H,41,43)(H,42,44);2*1H |
InChIキー |
KUEHZEIWLYQALB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















